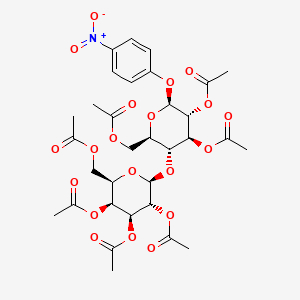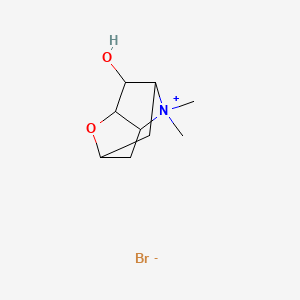
4-Nitrophenyl hepta-O-acetyl-b-lactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related glycosides often involves the peracetylation of carbohydrates, which then serve as glycosylation donors in modified glycosylation methods. For instance, D. Iga, D. Popescu, and Florentina Duica (2017) demonstrated the synthesis of glycosylation acceptors and donors through peracetylation and glycosylation reactions, highlighting the methodology that could be applicable to the synthesis of 4-Nitrophenyl hepta-O-acetyl-β-lactoside (Iga, Popescu, & Duica, 2017).
Molecular Structure Analysis
The structural determination of such compounds is typically achieved through various spectroscopic techniques, including NMR and mass spectrometry. These techniques provide detailed information about the molecular structure and configuration of the synthesized glycosides, as evidenced by the synthesis and characterization efforts reported in the literature (Zhang Shusheng et al., 2005).
Chemical Reactions and Properties
The chemical properties of 4-Nitrophenyl hepta-O-acetyl-β-lactoside, including its reactivity and interactions with other molecules, can be inferred from the synthesis and antimicrobial activity studies of related compounds. For example, the reaction between S-(hepta-O-acetyl lactosyl)-1-arylisothiocarbamides and S-chloro-N-phenyl isothiocarbamoyl chloride to produce thiadiazolines indicates the chemical reactivity of lactosyl derivatives (D. V. Mangte & S. P. Deshmukh, 2007).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for understanding the behavior of 4-Nitrophenyl hepta-O-acetyl-β-lactoside in various solvents and conditions. These properties often depend on the molecular structure and can significantly influence the compound's applicability in different areas.
Chemical Properties Analysis
Chemical properties, including stability under various conditions and reactivity towards different reagents, are essential for utilizing 4-Nitrophenyl hepta-O-acetyl-β-lactoside in chemical syntheses and applications. The presence of nitrophenyl and acetyl groups in the molecule may impart specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in enzymatic reactions, as discussed in related research on glycosides and lactosides (R. Roy, F. D. Tropper, & A. Romanowska, 1992).
Scientific Research Applications
Synthesis of Lactose-Based Compounds : A facile synthesis route for lactosan hexaacetate is described, highlighting its utility as an intermediate for modifying the hydroxymethyl group in lactose. This process involves Zemplén degradation and the Koenigs-Knorr reaction, leading to the production of hepta-O-acetyl-β-lactose, which serves as a precursor for further chemical modifications, demonstrating the versatility of lactose-based compounds in synthesis (Tejima, 1971).
Glycopolymer Synthesis : The phase-transfer-catalyzed glycosidation of acetobromolactose with p-nitrophenoxide yields peracetylated β-D-4-nitrophenyl lactoside. This compound's functionalization into an N-acryloyl monomer and subsequent copolymerization with acrylamide introduces a method for synthesizing antigenic water-soluble glycopolymer. This polymer demonstrates potential for biological applications, particularly in interacting with specific lectins, illustrating the application of 4-nitrophenyl hepta-O-acetyl-β-lactoside derivatives in creating bioactive materials (Roy, Tropper, & Romanowska, 1992).
Enzymatic Substrate Development : The preparation of glycosylation acceptor 4-nitrocatechol and its conjugation with carbohydrates like D-xylose and lactose showcases the development of new enzymatic substrates. These synthesized glycosides, through modified Helferich glycosylation, serve as tools in biochemical assays, particularly in studying enzyme specificity and action, highlighting the role of 4-nitrophenyl hepta-O-acetyl-β-lactoside derivatives in enzymology and bioanalytical methods (Iga, Popescu, & Duică, 2017).
Antimicrobial Activity Studies : The synthesis of 4-aryl-5-phenylimino-3-S-(hepta-O-acetyl lactosyl)-1,2,4-thiadiazolines and their evaluation against various pathogens suggest a potential avenue for the development of new antimicrobial agents. These compounds' structure-activity relationship contributes to understanding how lactose-based derivatives can be tailored for enhanced biological activities (Mangte & Deshmukh, 2007).
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPXHRWKTGFZTP-TZDACTGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745398 |
Source


|
| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl hepta-O-acetyl-b-lactoside | |
CAS RN |
84034-75-3 |
Source


|
| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)






![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
